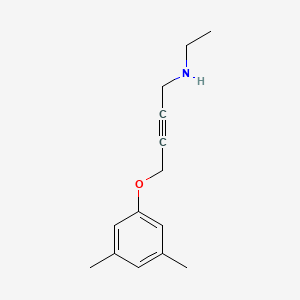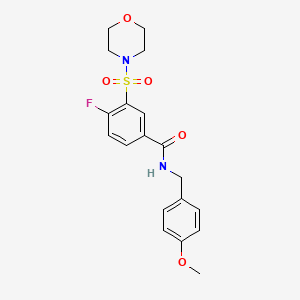
4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine, also known as A-834,735, is a novel compound that has gained attention in the scientific community for its potential applications in research. This compound is a selective antagonist of the dopamine D3 receptor and has shown promising results in preclinical studies.
Mecanismo De Acción
4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic reward pathway. By blocking the activity of this receptor, 4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine reduces the reinforcing effects of drugs of abuse and may help to prevent relapse in individuals with addiction. Additionally, 4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine may modulate dopamine neurotransmission in other areas of the brain, which could have implications for the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential therapeutic applications in the treatment of substance use disorders. Additionally, 4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine has been shown to modulate dopamine neurotransmission in the brain, which could have implications for the treatment of psychiatric disorders such as schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine is its selectivity for the dopamine D3 receptor, which allows for targeted modulation of dopamine neurotransmission. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental paradigms.
Direcciones Futuras
Future research on 4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine could focus on improving its potency and selectivity, as well as exploring its potential applications in the treatment of other psychiatric disorders. Additionally, further studies could investigate the underlying mechanisms of 4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine's effects on dopamine neurotransmission and its potential interactions with other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine involves several steps, including the reaction of 3,5-dimethylphenol with ethyl bromoacetate to form 3,5-dimethylphenyl 2-bromoethyl ether. This intermediate is then reacted with propargylamine to form 4-(3,5-dimethylphenoxy)-N-prop-2-yn-1-amine, which is subsequently reacted with ethyl iodide to yield 4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine.
Aplicaciones Científicas De Investigación
4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine has been primarily studied for its potential applications in the treatment of drug addiction and psychiatric disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction and may have therapeutic potential for the treatment of cocaine and methamphetamine addiction. Additionally, 4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine may have applications in the treatment of schizophrenia and other psychiatric disorders, as it has been shown to modulate dopamine neurotransmission.
Propiedades
IUPAC Name |
4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-15-7-5-6-8-16-14-10-12(2)9-13(3)11-14/h9-11,15H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHZLKFOSUQWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,6-dimethylphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B4937455.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4937477.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4937490.png)
![4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B4937493.png)
![4-methoxy-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4937497.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937501.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4937509.png)
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4937516.png)
![N-methyl-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4937531.png)
![4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-2-methoxyphenyl acetate](/img/structure/B4937541.png)
![3-{1-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4937548.png)
![5-(2-chlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B4937556.png)